REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][CH:4]([N:7]1[CH2:11][CH2:10][NH:9][C:8]1=[O:12])[C:5]#[CH:6].CI.[C:15](O)(=O)C>C1COCC1.CO>[CH3:15][N:9]1[CH2:10][CH2:11][N:7]([CH:4]([CH3:3])[C:5]#[CH:6])[C:8]1=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)N1C(NCC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for an additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual oil was partitioned between ethyl acetate and sodium hydroxide (10 mL of 2N)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was removed
|
Type
|
CUSTOM
|
Details
|
the crude product was chromatographed on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(CC1)C(C#C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |